molecular formula C41H39P3 B1585349 1,1,1-Tris(diphenylphosphinomethyl)ethane CAS No. 22031-12-5

1,1,1-Tris(diphenylphosphinomethyl)ethane

Cat. No.: B1585349
CAS No.: 22031-12-5
M. Wt: 624.7 g/mol
InChI Key: BARUNXKDFNLHEV-UHFFFAOYSA-N
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Description

1,1,1-Tris(diphenylphosphinomethyl)ethane is an organophosphorus compound with the chemical formula CH₃C[CH₂P(C₆H₅)₂]₃. It is commonly referred to as a tripodal ligand due to its three-legged structure, which exhibits idealized C₃v symmetry. This compound is an air-sensitive white solid and is primarily used in coordination chemistry .

Mechanism of Action

Target of Action

1,1,1-Tris(diphenylphosphinomethyl)ethane, also known as Triphos, is an organophosphorus compound . It primarily targets transition metals, forming complexes with them . These complexes are used to analyze mechanistic aspects of homogeneous catalysts .

Mode of Action

This compound interacts with its targets, the transition metals, by forming complexes . It usually acts as a tripodal ligand , meaning it binds to the metal atom at three points, forming a three-legged structure . This interaction results in the formation of various complexes that are used in the study of homogeneous catalysts .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the catalytic cycles of transition metals . For example, rhodium forms complexes with this compound, providing model intermediates in the catalytic cycle for hydrogenation of alkenes .

Pharmacokinetics

It’s important to note that it is an air-sensitive white solid and is insoluble in water , which may impact its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are primarily observed in its role as a ligand. It forms complexes with transition metals, influencing their catalytic activity . These complexes are used to study the mechanisms of homogeneous catalysts .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, it is air-sensitive , suggesting that exposure to air could potentially affect its stability or efficacy. Furthermore, its insolubility in water may also influence its action in aqueous environments.

Preparation Methods

1,1,1-Tris(diphenylphosphinomethyl)ethane is synthesized through the reaction of sodium diphenylphosphide with 1,1,1-trichloroethane. The reaction proceeds as follows :

[ 3 \text{Ph}_2\text{PNa} + \text{CH}_3\text{C(CH}_2\text{Cl)}_3 \rightarrow \text{CH}_3\text{C[CH}_2\text{PPh}_2]_3 + 3 \text{NaCl} ]

This method involves the use of sodium diphenylphosphide as a nucleophile, which attacks the carbon atoms in 1,1,1-trichloroethane, resulting in the formation of this compound and sodium chloride as a byproduct.

Chemical Reactions Analysis

1,1,1-Tris(diphenylphosphinomethyl)ethane undergoes various chemical reactions, primarily forming complexes with transition metals. Some notable reactions include:

Comparison with Similar Compounds

Properties

IUPAC Name

[3-diphenylphosphanyl-2-(diphenylphosphanylmethyl)-2-methylpropyl]-diphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H39P3/c1-41(32-42(35-20-8-2-9-21-35)36-22-10-3-11-23-36,33-43(37-24-12-4-13-25-37)38-26-14-5-15-27-38)34-44(39-28-16-6-17-29-39)40-30-18-7-19-31-40/h2-31H,32-34H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BARUNXKDFNLHEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CP(C1=CC=CC=C1)C2=CC=CC=C2)(CP(C3=CC=CC=C3)C4=CC=CC=C4)CP(C5=CC=CC=C5)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H39P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40329787
Record name [2-[(Diphenylphosphino)methyl]-2-methyl-1,3-propanediyl]bis[diphenylphosphine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

624.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22031-12-5
Record name 22031-12-5
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Record name [2-[(Diphenylphosphino)methyl]-2-methyl-1,3-propanediyl]bis[diphenylphosphine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name {3-(Diphenylphosphino)-2-[(diphenylphosphino)methyl]-2-methylpropyl}(diphenyl)phosphine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 1,1,1-tris(diphenylphosphinomethyl)ethane?

A1: The molecular formula of this compound is C41H39P3, and its molecular weight is 624.68 g/mol.

Q2: What spectroscopic techniques are commonly employed to characterize this compound and its metal complexes?

A2: Common techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 31P NMR are particularly useful for structural elucidation and studying dynamic processes in solution. [, , , , , , , , ]
  • Infrared (IR) Spectroscopy: Provides information about the presence of specific functional groups, such as carbonyl (CO) ligands in metal complexes. [, , , ]
  • X-ray Crystallography: Offers detailed insights into the solid-state structures of this compound complexes. [, , , , , , , ]
  • Electron Paramagnetic Resonance (EPR) Spectroscopy: Useful for characterizing paramagnetic metal complexes, providing information about the electronic structure and geometry. [, ]

Q3: How does the structure of this compound influence its coordination behavior?

A3: The tripodal arrangement of three diphenylphosphino groups provides a sterically demanding environment around the metal center, often leading to the formation of well-defined, mononuclear complexes. [, , , , , , ]

Q4: What types of metal centers does this compound typically bind to?

A4: this compound exhibits a strong affinity for a wide range of transition metals, including but not limited to copper, nickel, cobalt, ruthenium, iridium, molybdenum, and gold. [, , , , , , , , , , , , , , , ]

Q5: Can you provide examples of reactions where this compound complexes exhibit unique reactivity?

A5: Certainly, here are a few examples:

  • Oxidative Addition: Ruthenium(0) complexes of this compound undergo facile oxidative addition reactions with halogens, hydrogen halides, and alkyl halides. []
  • CO2 Hydrogenation: Copper(I) and cobalt complexes of this compound have shown promise as catalysts for the hydrogenation of CO2 to formate. [, ]
  • Amide Hydrogenation: Ruthenium complexes of this compound are highly active catalysts for the hydrogenation of amides to amines, a challenging transformation. [, ]
  • Formic Acid Dehydrogenation: A robust and recyclable system using a ruthenium this compound complex and aluminum trifluoromethanesulfonate efficiently dehydrogenates formic acid to H2 and CO2. []

Q6: What makes this compound an attractive ligand for catalysis?

A6: Key features include:

  • Steric Control: The bulky nature of this compound can influence the selectivity of catalytic reactions. [, , , ]

Q7: Are there examples of this compound complexes being used in industrially relevant catalytic processes?

A7: While this compound complexes have not yet found widespread industrial application, their potential in areas like CO2 utilization and biomass valorization is an active area of research. [, , , , ]

Q8: How have computational studies contributed to the understanding of this compound and its complexes?

A8: Computational methods like Density Functional Theory (DFT) have been instrumental in:

  • Elucidating Reaction Mechanisms: Providing detailed insights into the elementary steps involved in catalytic cycles. [, , ]

Q9: How does modifying the structure of this compound impact its coordination chemistry and catalytic activity?

A9: Structural modifications, such as introducing different substituents on the phenyl rings or altering the bridgehead atom, can significantly influence:

  • Steric Properties: Affecting the accessibility of the metal center and the stability of reactive intermediates. [, ]
  • Electronic Properties: Modulating the electron density at the metal center, impacting its ability to activate substrates or undergo redox changes. []

Q10: Is this compound and its metal complexes generally stable under ambient conditions?

A10: The stability of this compound complexes can vary significantly depending on the metal center and its oxidation state, as well as the presence of other ligands or coordinating solvents. Some complexes are air- and moisture-sensitive, requiring handling under inert atmosphere. [, , ]

Q11: What are some future directions in research on this compound?

A11: Promising avenues include:

  • Developing Earth-Abundant Metal Catalysts: Exploring this compound complexes of iron, cobalt, and nickel for sustainable catalytic applications. [, , ]
  • Expanding Substrate Scope: Investigating the reactivity of this compound complexes with a broader range of substrates, particularly those relevant to renewable energy and green chemistry. [, , , ]

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